molecular formula C20H16F3N3OS B11361951 2-((6-phenylpyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)propanamide

2-((6-phenylpyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)propanamide

Cat. No.: B11361951
M. Wt: 403.4 g/mol
InChI Key: LIVZGUNGDXPCKP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced to the pyrimidine ring through electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the sulfanyl-substituted pyrimidine and the appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified amide or sulfanyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopyrimidines: Compounds with a sulfur atom at the 2-position of the pyrimidine ring.

    Trifluoromethylphenyl Derivatives: Compounds with a trifluoromethyl group attached to a phenyl ring.

Uniqueness

2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its structural features, including the pyrimidine ring, sulfanyl linkage, and trifluoromethylphenyl group. This combination imparts specific chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C20H16F3N3OS

Molecular Weight

403.4 g/mol

IUPAC Name

2-(6-phenylpyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C20H16F3N3OS/c1-13(19(27)26-16-10-6-5-9-15(16)20(21,22)23)28-18-11-17(24-12-25-18)14-7-3-2-4-8-14/h2-13H,1H3,(H,26,27)

InChI Key

LIVZGUNGDXPCKP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NC=NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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